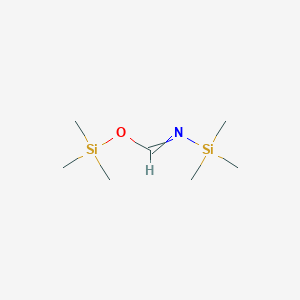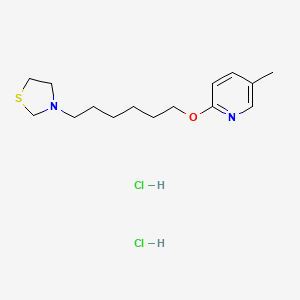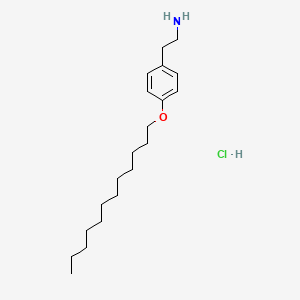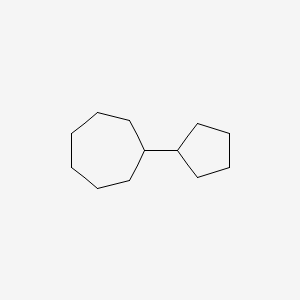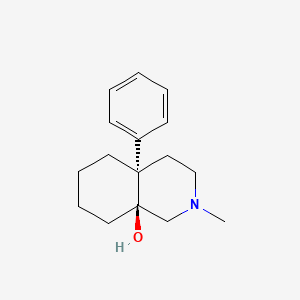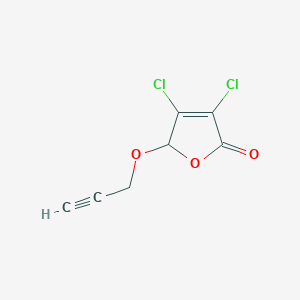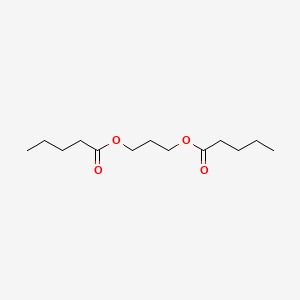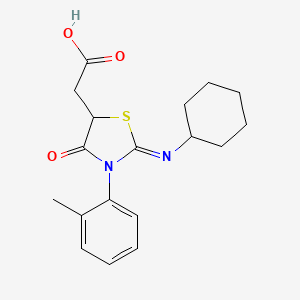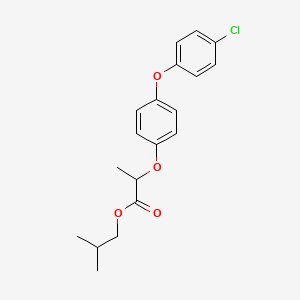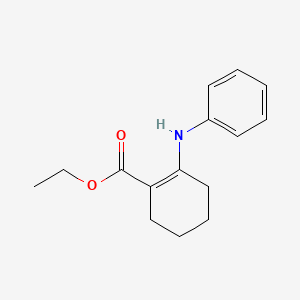![molecular formula C15H25NO3 B14660373 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol CAS No. 51282-93-0](/img/structure/B14660373.png)
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is an organic compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a dimethylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group. The final step involves the hydrolysis of the epoxide to form the hydroxypropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce different alcohols.
Wissenschaftliche Forschungsanwendungen
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol involves its interaction with specific molecular targets. For example, it may bind to beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. This pathway is crucial for various physiological responses, including heart rate regulation and smooth muscle relaxation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- 2-(tert-Butylamino)-1-ethanol
Uniqueness
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51282-93-0 |
|---|---|
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol |
InChI |
InChI=1S/C15H25NO3/c1-10-11(2)14(7-6-13(10)18)19-9-12(17)8-16-15(3,4)5/h6-7,12,16-18H,8-9H2,1-5H3 |
InChI-Schlüssel |
HBTCABWEZUWDPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)OCC(CNC(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
